![molecular formula C26H28N4O4S B2655606 Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 866867-41-6](/img/no-structure.png)

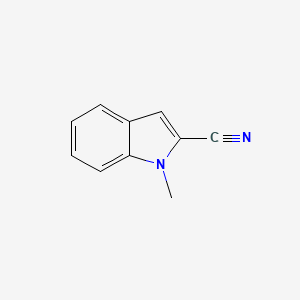

Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

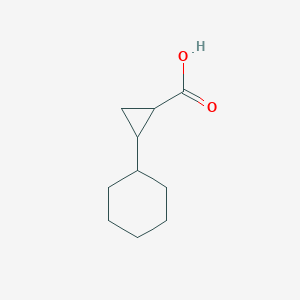

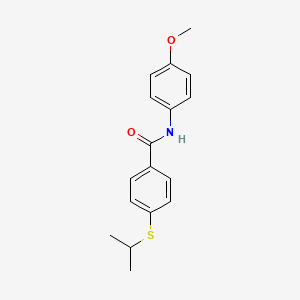

Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C26H28N4O4S and its molecular weight is 492.59. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Characterization and Interaction Studies

A study by El-Azab et al. (2016) demonstrated the FT-IR, FT-Raman spectra, and molecular docking studies of a closely related compound, showcasing its stability through hyperconjugative interactions and charge delocalization analyzed using natural bond orbital analysis. The research highlighted the molecule's potential interaction sites for nucleophilic attack, based on molecular electrostatic potential maps, and suggested inhibitory activity against specific inhibitors due to the compound's significant nonlinear optical properties compared to urea, indicating potential applications in materials science and as a target for drug development El-Azab et al., 2016.

Crystal Structure Analysis

Pietrzak et al. (2018) explored the crystal structures of ethyl phosphonamidate and ethyl phosphonate derivatives, providing insight into the supramolecular architecture of azaheterocyclic phosphonates. Their research, involving X-ray diffraction analysis, offers detailed information on how such compounds interact at a molecular level, which could be invaluable for the design of new materials or pharmaceuticals Pietrzak et al., 2018.

Synthesis and Antifolate Activity

Research by Gangjee et al. (2009) on classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines demonstrated their synthesis and examined their roles as dual inhibitors for thymidylate synthase and dihydrofolate reductase, showcasing their potential as antitumor agents. This study not only presents a synthetic route for such compounds but also their relevance in developing new anticancer therapies Gangjee et al., 2009.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate involves the reaction of several starting materials to form the final product. The synthesis pathway includes several steps, including protection of functional groups, coupling reactions, and deprotection of functional groups.", "Starting Materials": [ "4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol", "ethyl 4-aminobenzoate", "ethyl chloroacetate", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "diisopropylethylamine", "acetic anhydride", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of the amine group of ethyl 4-aminobenzoate with acetic anhydride and sodium bicarbonate to form ethyl N-acetyl-4-aminobenzoate", "Coupling of ethyl N-acetyl-4-aminobenzoate with 4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol using N,N'-dicyclohexylcarbodiimide and triethylamine to form ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate", "Deprotection of the acetyl group of ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate using diisopropylethylamine and dimethylformamide to form Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate" ] } | |

CAS RN |

866867-41-6 |

Product Name |

Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate |

Molecular Formula |

C26H28N4O4S |

Molecular Weight |

492.59 |

IUPAC Name |

ethyl 4-[[2-[[4-oxo-6-(2-phenylethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C26H28N4O4S/c1-2-34-25(33)19-8-10-20(11-9-19)27-23(31)17-35-26-28-22-13-15-30(16-21(22)24(32)29-26)14-12-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,27,31)(H,28,29,32) |

InChI Key |

SQHDFBVUWCISQF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CCC4=CC=CC=C4)C(=O)N2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2655529.png)

![9-(4-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2655535.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2655536.png)

![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B2655545.png)